molecular formula C19H17ClN2O3S B10898602 (5E)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one

(5E)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one

Cat. No.: B10898602
M. Wt: 388.9 g/mol
InChI Key: NBXHOAGEDTWXRW-MHWRWJLKSA-N
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Description

5-[(E)-1-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is a synthetic organic compound characterized by its complex structure, which includes a thiazolone ring, a chlorinated phenyl group, and an ethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-1-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions

    Formation of Thiazolone Core: The thiazolone ring can be synthesized via a cyclization reaction involving a thiourea derivative and an α-haloketone under basic conditions.

    Substitution Reactions: The chlorinated phenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated phenol reacts with the thiazolone intermediate.

    Ethoxy Group Introduction: The ethoxy group is typically introduced via an etherification reaction, where an ethyl halide reacts with the hydroxyl group on the phenyl ring in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a quinone derivative.

    Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The presence of the hydroxyl and imino groups makes it a candidate for interactions with biological macromolecules.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The chlorinated phenyl group and the thiazolone ring are structural motifs found in several bioactive compounds.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional group diversity.

Mechanism of Action

The mechanism of action of 5-[(E)-1-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

    5-[(E)-1-(3-CHLORO-4-HYDROXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE: Lacks the ethoxy group, which may affect its solubility and reactivity.

    5-[(E)-1-(3-CHLORO-5-METHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE: Contains a methoxy group instead of an ethoxy group, potentially altering its electronic properties and biological activity.

Uniqueness

The presence of the ethoxy group in 5-[(E)-1-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE distinguishes it from similar compounds, potentially enhancing its solubility and modifying its interaction with biological targets. This unique structural feature can lead to different pharmacokinetic and pharmacodynamic profiles, making it a compound of interest for further research and development.

Properties

Molecular Formula

C19H17ClN2O3S

Molecular Weight

388.9 g/mol

IUPAC Name

(5E)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H17ClN2O3S/c1-3-25-15-9-12(8-14(20)17(15)23)10-16-18(24)22-19(26-16)21-13-6-4-11(2)5-7-13/h4-10,23H,3H2,1-2H3,(H,21,22,24)/b16-10+

InChI Key

NBXHOAGEDTWXRW-MHWRWJLKSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)C)S2)Cl)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)C)S2)Cl)O

Origin of Product

United States

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